Cas no 10183-82-1 (Benzenamine,N-9H-fluoren-9-ylidene-)

10183-82-1 structure
Product name:Benzenamine,N-9H-fluoren-9-ylidene-
Benzenamine,N-9H-fluoren-9-ylidene- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-9H-fluoren-9-ylidene-
- N-phenylfluoren-9-imine
- (9)-N-phenyl-9H-fluoren-9-imine
- 9-fluorenylideneaniline
- AC1L5EFQ
- AC1Q4STI
- AR-1J9755
- Fluoren-9-ylidene-phenyl-amine
- Fluorenone, phenylimine
- N-(9H-Fluoren-9-yliden)anilin
- N-(9H-Fluoren-9-ylidene)aniline
- N-(9H-fluoren-9-ylidene)benzamine
- N-(fluoren-9-ylidene)aniline
- N-fluorenylideneaniline
- N-phenylfluorenone imine
- NSC15907
- SureCN9510943
- 9-(PHENYLIMINO)FLUORENE
- DTXSID90280213
- N-(9H-Fluoren-9-ylidene)aniline #
- AS-0409
- N-PHENYL-9H-FLUOREN-9-IMINE
- 10183-82-1
- MNOGPVWPYUOUEJ-UHFFFAOYSA-N
- NSC-15907
- SCHEMBL9510943
- N-(9-fluorenylidene)aniline
- AKOS005067830
-
- Inchi: InChI=1S/C19H13N/c1-2-8-14(9-3-1)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
- InChI Key: MNOGPVWPYUOUEJ-UHFFFAOYSA-N
- SMILES: C1C2=C(C3C(/C/2=N\C2C=CC=CC=2)=CC=CC=3)C=CC=1
Computed Properties
- Exact Mass: 255.10489
- Monoisotopic Mass: 255.104799
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.4
- XLogP3: 5.4
Experimental Properties
- Density: 1.11
- Boiling Point: 408°Cat760mmHg
- Flash Point: 193.1°C
- Refractive Index: 1.644
- PSA: 12.36
- LogP: 4.83610
Benzenamine,N-9H-fluoren-9-ylidene- Related Literature
-
1. 238. Reaction of 2-nitrofluorenone with potassium hydroxide, aniline, and sodium anilideWilliam Bradley,F. P. Williams J. Chem. Soc. 1959 1205
-
Sandhya Radhamani,Rakesh Natarajan,Peruparampil A. Unnikrishnan,Sreedharan Prathapan,John P. Rappai New J. Chem. 2015 39 5580
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